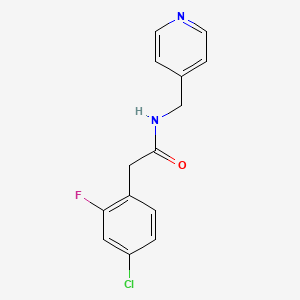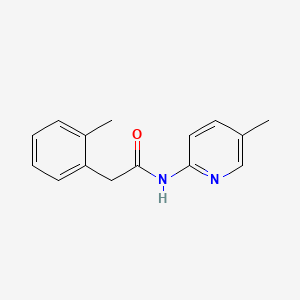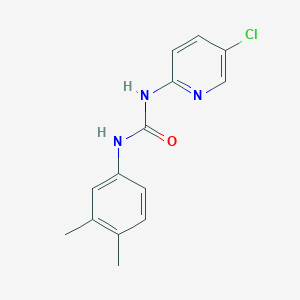![molecular formula C24H27N3O6 B5403602 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5403602.png)
4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide, also known as BMVC, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BMVC belongs to the class of compounds known as vinca alkaloids, which are known for their anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide involves its ability to disrupt microtubule dynamics, which are essential for cell division. 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide binds to the β-tubulin subunit of microtubules, preventing their polymerization and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide has been shown to have anti-inflammatory and anti-angiogenic properties. 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide has also been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide for lab experiments is its potent anti-cancer activity against a wide range of cancer cell lines. However, one of the limitations of 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide should focus on improving its solubility and bioavailability, as well as exploring its potential use in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide and its effects on normal cells and tissues. Finally, research on the potential use of 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide in the treatment of other diseases, such as bacterial infections and inflammatory disorders, should also be explored.
Métodos De Síntesis
The synthesis method of 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide involves several steps. The first step involves the reaction of 4-butoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with morpholine-4-carbonyl chloride in the presence of a base to form the corresponding morpholinylcarbonyl chalcone. Finally, the morpholinylcarbonyl chalcone is reacted with benzoyl chloride in the presence of a base to form 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide.
Aplicaciones Científicas De Investigación
4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various cancers. Studies have shown that 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide has also been shown to have synergistic effects when combined with other anti-cancer agents, such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
4-butoxy-N-[(E)-3-morpholin-4-yl-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6/c1-2-3-13-33-21-9-7-19(8-10-21)23(28)25-22(24(29)26-11-14-32-15-12-26)17-18-5-4-6-20(16-18)27(30)31/h4-10,16-17H,2-3,11-15H2,1H3,(H,25,28)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEBISOCYJIOJS-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(E)-3-morpholin-4-yl-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5403524.png)

![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)
![2-methoxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)isonicotinamide](/img/structure/B5403533.png)
![5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5403543.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5403553.png)

![N-(2,6-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5403569.png)
![4,7-dimethyl-N,8-diphenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5403574.png)


![2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5403591.png)
![(1R*,2S*,4R*)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5403597.png)
![6-{[(2-fluorobenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5403607.png)